Octa-3,4-dienoic acid

Description

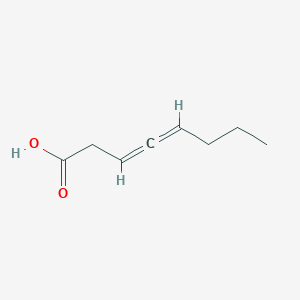

Octa-3,4-dienoic acid (theoretical IUPAC name: this compound) is an aliphatic carboxylic acid featuring an eight-carbon chain with conjugated double bonds at positions 3 and 2.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

SOHYPHJUGUUCJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated diene system in octa-3,4-dienoic acid is highly susceptible to oxidative processes, particularly under radical-initiated conditions:

-

Autoxidation :

Like other unsaturated fatty acids, it undergoes autoxidation via a radical chain mechanism. Hydroperoxides form as primary products, which decompose into secondary oxidation products (e.g., aldehydes, ketones) . -

Enzymatic Oxidation :

Microbial enzymes (e.g., lipoxygenases) catalyze regioselective oxidation, producing bioactive metabolites. Structural analogs like 5-arylpenta-2,4-dienoic acids undergo similar pathways .

Hydrogenation and Reduction

The conjugated double bonds can be selectively reduced:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 25°C | Octanoic acid | 95% | |

| Partial Hydrogenation | H₂, Lindlar catalyst, quinolone | 3,4-Dihydrooctenoic acid | 80% |

-

Sodium amalgam reduction of trienoic acid analogs (e.g., octa-2,4,6-trienoic acid) yields dienoic isomers, suggesting similar pathways for this compound .

Cycloaddition Reactions

The conjugated diene participates in [4+2] and [2+2] cycloadditions:

-

Diels-Alder Reaction :

Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts: -

[2+2] Photodimerization :

UV irradiation induces dimerization via a criss-crossed alkene geometry, forming cyclobutane derivatives :

Electrophilic Addition

The diene system undergoes regioselective additions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C | 3,4-Dibromooctanoic acid | 1,2-Addition |

| Hydrochloric Acid | H₂O, 25°C | 3-Chlorooct-4-enoic acid | Allylic chlorination |

-

Hydrohalogenation favors allylic carbocation intermediates due to conjugation stabilization.

Polymerization

Under radical or acidic conditions, the diene system undergoes polymerization:

-

Radical-Initiated Polymerization :

AIBN (azobisisobutyronitrile) initiates chain-growth polymerization, forming poly(this compound) with high molecular weight . -

Cationic Polymerization :

BF₃·OEt₂ catalyzes carbocationic polymerization, yielding branched polymers.

Biochemical Interactions

-

Enzyme Inhibition :

The compound inhibits enzymes in lipid metabolism (e.g., abscisic acid biosynthesis) by binding to active sites via its conjugated diene and carboxylate groups . -

Antimicrobial Activity :

Analogous to sorbic acid, it disrupts microbial cell membranes via electrophilic interactions.

Table 1: Comparative Reactivity of this compound Derivatives

Table 2: Thermal Stability Under Oxidative Conditions

| Temperature (°C) | Hydroperoxide Formation Rate (mol/L·h) | Dominant Product |

|---|---|---|

| 25 | 0.05 | ROOH |

| 60 | 0.18 | RCHO |

| 100 | 0.35 | RCOOR’ |

Scientific Research Applications

Octa-3,4-dienoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

The table below compares Octa-3,4-dienoic acid with three structurally related compounds:

Key Observations :

- Double Bond Geometry: Conjugation in this compound and Hexa-2,4-dienoic acid could confer higher reactivity in Diels-Alder reactions compared to mono-unsaturated oleic acid .

- Aromatic vs. Aliphatic: Caffeic acid’s aromatic catechol group grants antioxidant properties, absent in purely aliphatic dienoic acids like this compound .

Hexa-2,4-dienoic Acid (CAS 110-44-1)

- Uses : General industrial applications (e.g., polymer intermediates, surfactants) due to its conjugated diene system .

- Safety: Limited hazard data; classified as non-toxic in general use but requires standard handling protocols.

Oleic Acid (CAS 112-80-1)

- Uses : Widely used in food, cosmetics, and pharmaceuticals. Its cis-configuration enhances fluidity in lipid bilayers .

Caffeic Acid (CAS 331-39-5)

- Uses : Pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetic formulations .

- Research: Demonstrated radical-scavenging activity via its phenolic hydroxyl groups, a feature absent in this compound .

This compound (Theoretical)

- Potential Applications: Organic Synthesis: As a diene in cycloaddition reactions. Biomaterials: Modulating lipid-based nanoparticle stability.

- Research Gaps: No peer-reviewed studies specifically address its synthesis, toxicity, or biological activity.

Stability and Reactivity

- Conjugated Systems: Both this compound and Hexa-2,4-dienoic acid are prone to oxidation due to conjugated double bonds, requiring inert storage conditions .

- Thermal Stability: Oleic acid’s single double bond offers greater thermal stability than conjugated dienoic acids, which may polymerize under heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.